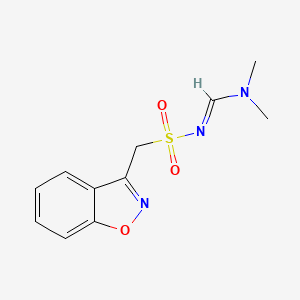

Zonisamide N,N-Dimethylformimidamide

Übersicht

Beschreibung

Zonisamide N,N-Dimethylformimidamide is a pharmaceutical reference standard . It is also known as N’- (Benzisoxazol-3-ylmethylsulfonyl)-N,N-dimethylformimidamide . The molecular formula of this compound is C11 H13 N3 O3 S and it has a molecular weight of 267.30 .

Molecular Structure Analysis

Zonisamide N,N-Dimethylformimidamide has a molecular formula of C11 H13 N3 O3 S . It contains a total of 31 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 32 bonds; 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects in Parkinson's Disease : Zonisamide has been shown to inhibit MAO-B and attenuate MPTP toxicity in mice, suggesting its potential in improving clinical symptoms in Parkinson's disease (PD) patients. This was supported by findings that Zonisamide provides neuroprotection and improves outcomes in PD patients when used as adjunct therapy (Sonsalla et al., 2010).

Antiepileptic Applications : Widely used as an antiepileptic drug, Zonisamide has been effective in a broad spectrum of epilepsies in adults and children. It is notable for its unique chemical structure and multiple mechanisms of action, offering predictable pharmacokinetics and minimal drug interactions. This makes it a suitable option for various patient populations, including the elderly and women of childbearing age (Kwan et al., 2015).

Treatment of Neuropathic Pain : Zonisamide has shown effectiveness as an adjunct therapy in the treatment of intractable neuropathic pain syndromes. This expands its therapeutic use beyond epilepsy to include pain management (Hasegawa, 2004).

Potential in Obesity Treatment : A randomized controlled trial demonstrated that Zonisamide, in combination with a hypocaloric diet, resulted in significant weight loss in obese adults, suggesting its potential application in obesity management (Gadde et al., 2003).

Brain Tumor-Related Epilepsy : Preliminary reports indicate that Zonisamide might be effective in controlling seizures as an add-on treatment in patients with brain tumor-related epilepsy (BTRE), broadening its application in the neuro-oncological field (Maschio et al., 2009).

Wirkmechanismus

Target of Action

Zonisamide N,N-Dimethylformimidamide primarily targets voltage-gated sodium channels and GABA receptors . The compound’s action on these targets plays a crucial role in its therapeutic effects.

Mode of Action

Zonisamide N,N-Dimethylformimidamide interacts with its targets in several ways. It may act by blocking repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . Additionally, it may bind allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By blocking sodium channels and modulating GABA receptors, it influences the neuronal excitability and neurotransmitter release . These actions can alter downstream effects, potentially reducing seizure activity and providing anticonvulsant effects.

Pharmacokinetics

Zonisamide N,N-Dimethylformimidamide is metabolized in the liver through the CYP3A4 enzyme . It has a bioavailability of approximately 100% , indicating that the compound is well-absorbed in the body. The elimination half-life is about 63 hours in plasma , and it is excreted through the kidneys (62%) and faeces (3%) .

Result of Action

The molecular and cellular effects of Zonisamide N,N-Dimethylformimidamide’s action include a decrease in neuronal excitability and a modulation of neurotransmitter release. These effects can lead to a reduction in seizure activity, making the compound effective as an anticonvulsant .

Safety and Hazards

Zukünftige Richtungen

Zonisamide has been used as an add-on treatment to overcome the deficiencies of the general therapies currently used to resolve the motor complications and non-motor symptoms of Parkinson’s disease . There is evidence of the efficacy of Zonisamide in motor symptoms as an adjunctive therapy to levodopa, but for non-motor symptoms, the evidence is lacking and needs further investigation .

Eigenschaften

IUPAC Name |

N'-(1,2-benzoxazol-3-ylmethylsulfonyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-14(2)8-12-18(15,16)7-10-9-5-3-4-6-11(9)17-13-10/h3-6,8H,7H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGSDTSFCPJXKF-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/S(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153350 | |

| Record name | Zonisamide N,N-dimethylformimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217201-89-2 | |

| Record name | Zonisamide N,N-dimethylformimidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217201892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zonisamide N,N-dimethylformimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)